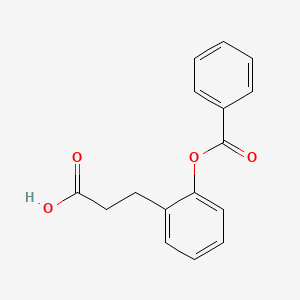

3-(2-(Benzoyloxy)phenyl)propanoic acid

Description

BenchChem offers high-quality 3-(2-(Benzoyloxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Benzoyloxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-benzoyloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLUNIRPOQOEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369730 |

Source

|

| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59725-59-6 |

Source

|

| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(2-(Benzoyloxy)phenyl)propanoic Acid

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-(2-(benzoyloxy)phenyl)propanoic acid. Tailored for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple recitation of techniques. It delves into the strategic reasoning behind the analytical workflow, emphasizing how a multi-faceted spectroscopic approach provides a self-validating system for unambiguous structure confirmation.

Introduction and Strategic Overview

3-(2-(Benzoyloxy)phenyl)propanoic acid is a molecule of interest that combines three key chemical motifs: a carboxylic acid, an ester, and two distinct aromatic rings. Its structure is derived from 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid, a naturally occurring phenolic compound.[1][2] The addition of a benzoyloxy group significantly alters its chemical properties, making a robust and unequivocal structural confirmation essential for any research, development, or quality control application.

The molecular formula for the target compound is C₁₆H₁₄O₄, with a corresponding molecular weight of approximately 270.28 g/mol .[3] Our elucidation strategy does not rely on a single technique but integrates data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. This integrated approach ensures that each piece of data corroborates the others, leading to a definitive structural assignment.

Logical Workflow for Structure Elucidation

The process begins with determining the fundamental molecular properties and proceeds through increasingly detailed structural analysis. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity.

Caption: Logical workflow for integrated structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Causality: The first step in analyzing any unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of a unique molecular formula. For a molecule containing carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the preferred method, as the acidic proton is readily lost to form a stable [M-H]⁻ ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Analysis Mode: Acquire data in negative ion mode.

-

Data Acquisition: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.

Expected Data and Interpretation

The analysis provides an exact mass for the deprotonated molecule, which is then compared against a theoretical mass calculated from the suspected molecular formula.

| Parameter | Theoretical Value | Observed Value (Expected) | Inference |

| Molecular Formula | C₁₆H₁₄O₄ | - | - |

| Exact Mass of [M] | 270.08921 | - | - |

| Ion Species | [M-H]⁻ | [M-H]⁻ | Confirms acidic nature. |

| Theoretical m/z | 269.08192 | ~269.082 | A close match (<5 ppm error) confirms the molecular formula. |

This initial step provides a foundational piece of evidence. Confirming the molecular formula validates that the subsequent spectroscopic data corresponds to the correct compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For 3-(2-(benzoyloxy)phenyl)propanoic acid, we expect to see distinct signatures for the carboxylic acid O-H, two different carbonyl (C=O) groups (ester and carboxylic acid), and aromatic C-H bonds. The presence and position of these bands provide direct, confirmatory evidence of the key chemical motifs.[4]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum is a molecular fingerprint. The key is to identify the diagnostic peaks that confirm the presence of both the ester and carboxylic acid functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300–2500 (very broad) | O–H stretch | Carboxylic Acid | The broadness is characteristic of hydrogen-bonded dimers in carboxylic acids.[5] |

| ~1735 | C=O stretch | Aromatic Ester | The position is typical for an ester conjugated with an aromatic ring.[6][7] |

| ~1710 | C=O stretch | Carboxylic Acid | This distinct carbonyl peak, slightly lower in frequency than the ester, confirms the acid group.[7] |

| 1300–1100 | C–O stretch | Ester & Carboxylic Acid | Confirms the presence of carbon-oxygen single bonds. |

| 3100–3000 | C–H stretch | Aromatic (sp²) | Indicates the presence of the two benzene rings. |

| 3000–2850 | C–H stretch | Aliphatic (sp³) | Corresponds to the propanoic acid's -CH₂- groups. |

The clear observation of two distinct carbonyl peaks is a critical piece of evidence that differentiates this molecule from its precursor, 3-(2-hydroxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: While MS provides the formula and IR identifies the parts, NMR spectroscopy reveals how those parts are connected. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework of the molecule.[8][9][10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling (neighboring protons).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the different molecular fragments.

-

Predicted NMR Data and Structural Interpretation

¹H NMR Analysis: We expect to see signals corresponding to 14 distinct protons. Aromatic protons typically resonate between 6.5-8.0 ppm.[11]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| >10 | broad singlet | 1H | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| ~8.1 | doublet | 2H | H-a (ortho to C=O) | Protons on the benzoyloxy ring, deshielded by the adjacent ester carbonyl. |

| ~7.6 | triplet | 1H | H-c (para to C=O) | Para proton of the benzoyloxy ring. |

| ~7.5 | triplet | 2H | H-b (meta to C=O) | Meta protons of the benzoyloxy ring. |

| 7.0–7.3 | multiplet | 4H | H-d, e, f, g | Protons of the 1,2-disubstituted phenyl ring. |

| ~3.0 | triplet | 2H | -CH₂- (Ar-CH₂) | Methylene group adjacent to the aromatic ring. |

| ~2.7 | triplet | 2H | -CH₂- (CH₂-COOH) | Methylene group adjacent to the carboxylic acid carbonyl. |

¹³C NMR Analysis: We expect 16 unique carbon signals, assuming no accidental overlap.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | -COOH | Carboxylic acid carbonyl carbon, typically downfield. |

| ~165 | -COO- | Ester carbonyl carbon. |

| 120–150 | Aromatic C | Signals for the 12 carbons of the two aromatic rings. |

| ~34 | Ar-CH₂- | Aliphatic carbon adjacent to the aromatic ring. |

| ~29 | -CH₂-COOH | Aliphatic carbon adjacent to the carboxylic acid. |

Connecting the Fragments with 2D NMR

While 1D NMR suggests the presence of the different parts, only 2D NMR, particularly HMBC, can definitively prove their connectivity. The HMBC experiment is the cornerstone of this self-validating system.

Caption: Key HMBC correlations confirming the molecular framework.

-

Key Correlation 1 (Propanoic Chain to Phenyl Ring): The protons of the methylene group adjacent to the ring (H on C13, ~3.0 ppm) will show a correlation to the aromatic carbon they are attached to (C9). This connects the propanoic acid side chain to the phenyl ring.

-

Key Correlation 2 (Propanoic Chain to Carboxyl Group): The protons of the other methylene group (H on C14, ~2.7 ppm) will show a correlation to the carboxylic acid carbonyl carbon (C15, ~178 ppm), confirming the propanoic acid structure.

-

Key Correlation 3 (Phenyl Ring to Ester Group): Protons on the 1,2-disubstituted ring (H-g) will show a correlation to the ester carbonyl carbon (C7, ~165 ppm). This definitively proves that the ester group is attached to the phenyl ring at the ortho position relative to the propanoic acid side chain.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from these orthogonal analytical techniques, we achieve a robust and definitive structural elucidation of 3-(2-(benzoyloxy)phenyl)propanoic acid.

-

HRMS unequivocally established the molecular formula as C₁₆H₁₄O₄.

-

FT-IR confirmed the presence of all key functional groups: a carboxylic acid, an ester, and aromatic rings, most notably through the observation of two distinct carbonyl absorption bands.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, provided a complete and unambiguous map of the atomic connectivity. The crucial HMBC correlations served to link the three primary fragments—the benzoyl group, the disubstituted phenyl ring, and the propanoic acid chain—into the final, confirmed structure.

This methodical, multi-technique workflow exemplifies a core principle of modern chemical analysis: the power of cross-validating evidence to move from a hypothesis to a confirmed molecular reality.

References

-

Human Metabolome Database. (2012). Metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). HMDB. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy: Carboxylic Acids. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

-

Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. JCHPS. [Link]

-

PubChem. (n.d.). Melilotic acid. National Center for Biotechnology Information. [Link]

-

OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

-

MaChemGuy. (2018, March 29). Exam question walkthrough - Proton NMR AROMATIC ESTER [Video]. YouTube. [Link]

-

Khan Academy. (n.d.). IR spectra of carboxylic acids, amides and esters [Video]. YouTube. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. bbhegdecollege.com [bbhegdecollege.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. jchps.com [jchps.com]

- 11. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

The Multifaceted Biological Activities of 3-(2-(Benzoyloxy)phenyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Phenylpropanoic Acids

The family of arylpropanoic acids represents a cornerstone in medicinal chemistry, with prominent members such as ibuprofen and naproxen being household names for their analgesic and anti-inflammatory properties.[1][2] Within this broad class, derivatives of 3-(2-(benzoyloxy)phenyl)propanoic acid have emerged as a versatile scaffold, offering a rich landscape for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of these compounds, moving beyond a mere cataloging of effects to a detailed examination of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights to drive forward the discovery of new chemical entities based on this promising scaffold.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The foundational structure, 3-(2-(benzoyloxy)phenyl)propanoic acid, with the chemical formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol , belongs to the broader class of phenylpropanoic acids.[3][4] These compounds are characterized by a benzene ring linked to a propanoic acid moiety.[4] The specific arrangement of the benzoyloxy group at the ortho position of the phenyl ring introduces unique steric and electronic features that significantly influence its biological profile.

This core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Key modification sites include the phenyl rings of both the propanoic acid and the benzoyl moieties, as well as the carboxylic acid group itself. These modifications can lead to the development of derivatives with enhanced potency, selectivity, and reduced side effects.

Mechanism of Action: Targeting the Arachidonic Acid Cascade and Beyond

The primary mechanism by which many 3-(2-(benzoyloxy)phenyl)propanoic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]

There are two main isoforms of COX: COX-1 and COX-2.[6] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.[6] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[6]

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[7] Consequently, a major goal in the development of new anti-inflammatory agents is to achieve selective inhibition of COX-2 over COX-1.[6][7] Derivatives of 3-(2-(benzoyloxy)phenyl)propanoic acid have been investigated as both non-selective and selective COX-2 inhibitors.[5][6]

Caption: The Cyclooxygenase (COX) Inhibition Pathway.

Dual-Target Inhibition: A Strategy for Enhanced Efficacy

Emerging research has focused on the development of dual-target inhibitors that can modulate multiple pathways involved in a disease state. For derivatives of the phenylpropanoic acid scaffold, a particularly interesting approach is the simultaneous inhibition of COX enzymes and matrix metalloproteinases (MMPs).[8] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[9] Overexpression of certain MMPs is associated with pathological conditions such as cancer metastasis and arthritis.[8]

By designing molecules that can inhibit both COX and MMPs, it may be possible to achieve a synergistic therapeutic effect, particularly in complex diseases like cancer and rheumatoid arthritis.[8] The carboxylic acid moiety present in the 3-(2-(benzoyloxy)phenyl)propanoic acid scaffold can serve as a zinc-binding group, a key feature for MMP inhibition.[2][9]

A Spectrum of Biological Activities

Derivatives of 3-(2-(benzoyloxy)phenyl)propanoic acid have demonstrated a wide array of biological activities, highlighting their potential for treating a variety of diseases.

Anti-inflammatory and Analgesic Activity

As expected from their mechanism of action, these compounds are potent anti-inflammatory and analgesic agents. Their efficacy is often evaluated in preclinical models such as the carrageenan-induced rat paw edema model.[10][11][12] This model is a well-established method for assessing the acute anti-inflammatory activity of test compounds.[11][13]

Anticancer Activity

Several arylpropanoic acid derivatives have shown promising anticancer activity.[1][2] The anticancer effects of these compounds are likely multifactorial, involving not only the inhibition of COX-2, which is often overexpressed in tumors, but also potentially the inhibition of MMPs, which are involved in tumor invasion and metastasis.[6][8] The National Cancer Institute's (NCI) 60-cell line screen is a valuable tool for identifying and characterizing the anticancer potential of new chemical entities.[14][15][16]

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of phenylpropanoic acid derivatives, suggesting their potential as novel antibacterial and antifungal agents.[5] This opens up new avenues for the development of therapeutics that could address the growing challenge of antimicrobial resistance.

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate assessment of the biological activities of 3-(2-(benzoyloxy)phenyl)propanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound's inhibitory activity against COX-1 and COX-2.[17][18][19]

Objective: To determine the IC₅₀ values of test compounds for COX-1 and COX-2.

Principle: The assay measures the amount of prostaglandin E₂ (PGE₂) produced from arachidonic acid by recombinant human COX-1 or COX-2. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ production.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and a solution of arachidonic acid.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2 selectivity) in a suitable solvent.

-

Reaction Incubation: In a 96-well plate, add the enzyme, a cofactor solution (containing hematin, glutathione, and epinephrine), and the test compound or vehicle control.[18] Incubate for a short period to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of PGE₂: Measure the concentration of PGE₂ in each well using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: In Vitro COX Inhibition Assay Workflow.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable model for assessing the in vivo anti-inflammatory efficacy of test compounds.[10][11][12][13]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[11] The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

-

Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups at various doses). Administer the test compounds or controls orally or intraperitoneally at a specified time before carrageenan injection.[12]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[10][11]

-

Measurement of Paw Volume: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a powerful tool for identifying compounds with potential anticancer activity and for elucidating their mechanisms of action.[14][15][16][20][21]

Objective: To evaluate the cytotoxic and/or cytostatic activity of a test compound against a panel of 60 human cancer cell lines.

Principle: The assay measures the effect of a compound on the growth of 60 different human cancer cell lines representing various cancer types.[14]

Step-by-Step Methodology:

-

Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[14]

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[14]

-

Compound Addition: After a 24-hour incubation period, the test compound is added at various concentrations.[14]

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cell viability is determined using a sulforhodamine B (SRB) protein stain assay, which measures cell density.

-

Data Analysis: The results are expressed as the percentage of growth inhibition. Three dose-response parameters are calculated for each compound: GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing a 50% reduction in the measured protein at the end of the drug treatment compared to that at the beginning).

Structure-Activity Relationships (SAR): Guiding the Design of Potent and Selective Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For 3-(2-(benzoyloxy)phenyl)propanoic acid derivatives, SAR studies have provided valuable insights into the features that govern their potency and selectivity as COX inhibitors.[6][7][22]

-

The Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore for COX inhibition, as it typically interacts with key amino acid residues in the active site of the enzyme.

-

The Phenyl Rings: The substitution pattern on both the phenyl ring of the propanoic acid and the benzoyl group can significantly influence selectivity for COX-2 over COX-1. Bulky substituents on the phenyl rings can enhance COX-2 selectivity by exploiting the larger and more accommodating active site of this isoform.[6]

-

The Ester Linkage: The benzoyloxy group and its position on the phenylpropanoic acid scaffold are key determinants of the overall conformation of the molecule, which in turn affects its binding to the COX active site.

Synthesis of 3-(2-(Benzoyloxy)phenyl)propanoic Acid Derivatives

A general synthetic route to 3-(2-(benzoyloxy)phenyl)propanoic acid and its derivatives often starts from readily available precursors. For instance, a Williamson ether synthesis can be employed to introduce the benzoyl group onto a hydroxyphenylpropanoic acid precursor.[23]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Scaffold optimization trends in matrix metalloproteinase inhibitors for selective pancreatic cancer Therapy-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. dctd.cancer.gov [dctd.cancer.gov]

- 15. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promegaconnections.com [promegaconnections.com]

- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]

- 22. brieflands.com [brieflands.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 3-(2-(Benzoyloxy)phenyl)propanoic Acid: A Versatile Precursor in Modern Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-(2-(benzoyloxy)phenyl)propanoic acid, a pivotal synthetic precursor in the fields of pharmaceutical development and materials science. The document elucidates the synthesis, key chemical properties, and strategic applications of this compound. By leveraging the benzoyl protecting group, researchers can achieve selective modifications at the propanoic acid side chain, paving the way for the synthesis of complex molecules with tailored functionalities. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the strategic advantages of employing this precursor in multi-step synthetic routes.

Introduction: The Strategic Importance of 3-(2-(Benzoyloxy)phenyl)propanoic Acid

3-(2-(Benzoyloxy)phenyl)propanoic acid (CAS 59725-59-6) is a derivative of 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid.[1][2] The strategic introduction of a benzoyl group to the phenolic hydroxyl function transforms the parent molecule into a highly versatile synthetic intermediate. The core utility of this precursor lies in the temporary masking of the reactive phenol, thereby enabling selective chemical transformations on the carboxylic acid moiety. This approach is fundamental in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and in the development of advanced materials where precise functionalization is paramount.[3]

The parent compound, 3-(2-hydroxyphenyl)propanoic acid, is a naturally occurring phenolic acid found in various plants and is recognized as a human and bacterial xenobiotic metabolite.[2][4] Its inherent biological relevance and chemical structure make its derivatives, such as the title compound, attractive scaffolds for drug discovery programs.

Synthesis and Characterization of the Precursor

The most direct and common method for the preparation of 3-(2-(benzoyloxy)phenyl)propanoic acid is through the benzoylation of 3-(2-hydroxyphenyl)propanoic acid. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of a phenol using an acid chloride in the presence of a base.[5][6]

Mechanism of Synthesis: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base, typically aqueous sodium hydroxide, deprotonates the phenolic hydroxyl group of 3-(2-hydroxyphenyl)propanoic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the desired ester product, 3-(2-(benzoyloxy)phenyl)propanoic acid. The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction.[7]

Caption: Workflow for the synthesis of the target precursor.

Experimental Protocol: Synthesis of 3-(2-(Benzoyloxy)phenyl)propanoic Acid

This protocol is a representative procedure based on the principles of the Schotten-Baumann reaction.[5][8]

Materials:

-

3-(2-Hydroxyphenyl)propanoic acid (1.0 eq)

-

Benzoyl chloride (1.2 eq)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(2-hydroxyphenyl)propanoic acid in 10% aqueous NaOH in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to a pH of ~2. This will protonate the carboxylic acid and precipitate the product.

-

Extract the product into dichloromethane (3x volumes).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(2-(benzoyloxy)phenyl)propanoic acid.

Physicochemical Properties

A comparison of the key properties of the starting material and the final precursor is essential for experimental design and characterization.

| Property | 3-(2-Hydroxyphenyl)propanoic Acid | 3-(2-(Benzoyloxy)phenyl)propanoic Acid |

| CAS Number | 495-78-3 | 59725-59-6[9] |

| Molecular Formula | C₉H₁₀O₃ | C₁₆H₁₄O₄[9] |

| Molecular Weight | 166.17 g/mol | 270.28 g/mol [9] |

| Appearance | White crystalline solid | White solid |

| Melting Point | 86-89 °C | Data not widely published, requires experimental determination |

Applications as a Synthetic Precursor in Drug Development

The primary strategic advantage of 3-(2-(benzoyloxy)phenyl)propanoic acid is its ability to serve as a building block for more complex molecules. The benzoyl group acts as a robust protecting group for the phenol, allowing for selective chemistry to be performed on the carboxylic acid functional group. This is particularly valuable in the synthesis of amide and ester derivatives, many of which have demonstrated biological activity.

Caption: General synthetic pathway using the precursor.

Synthesis of Amide Derivatives

The carboxylic acid can be readily converted into a variety of amides using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). This pathway is crucial for creating molecules with potential biological activity, as the amide bond is a core structural feature in many pharmaceuticals. The benzoyl protecting group is stable under these conditions and prevents the undesired acylation of the phenolic hydroxyl group.

High-Level Protocol: Amide Coupling

-

Dissolve 3-(2-(benzoyloxy)phenyl)propanoic acid, an amine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous workup and purify the resulting amide by column chromatography.

Deprotection: Unveiling the Phenolic Core

Once the desired modifications to the side chain are complete, the benzoyl group can be efficiently removed by base-catalyzed hydrolysis (saponification). This regenerates the free phenolic hydroxyl group, which is often a key pharmacophore for biological activity, contributing to receptor binding through hydrogen bonding.

Caption: Mechanism of base-catalyzed deprotection.

High-Level Protocol: Benzoyl Group Deprotection

-

Dissolve the benzoylated intermediate in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with dilute acid and extract the product.

-

Purify as necessary.

Conclusion and Future Outlook

3-(2-(Benzoyloxy)phenyl)propanoic acid stands out as a strategically valuable precursor in organic synthesis. Its preparation is straightforward, and the differential reactivity between the protected phenol and the carboxylic acid provides a robust platform for the construction of complex molecular architectures. This guide has outlined the synthesis, key reactions, and strategic utility of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively incorporate it into their synthetic programs. The continued exploration of derivatives synthesized from this precursor is expected to yield novel compounds with significant potential in medicine and materials science.

References

-

Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxyphenyl)propanoate. Retrieved January 23, 2026, from [Link]

-

YouTube. (2020, August 29). Benzoylation of phenol with benzoyl chloride in the presence of dilute NaOH gives phenyl benzoate. Retrieved January 23, 2026, from [Link]

-

askIITians. (2025, March 4). Benzoylation of phenol in alkaline medium is known as. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Melilotic acid. Retrieved January 23, 2026, from [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Preparation of the benzoate of phenol. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.

-

Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved January 23, 2026, from [Link]

-

Unacademy. (n.d.). Benzoylation. Retrieved January 23, 2026, from [Link]

-

Cheméo. (n.d.). Benzenepropanoic acid, 3-phenyl-2-propenyl ester (CAS 28048-98-8). Retrieved January 23, 2026, from [Link]

-

Exposome-Explorer - IARC. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved January 23, 2026, from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf - askIITians [askiitians.com]

- 7. Benzoylation - Unacademy [unacademy.com]

- 8. Preparation of the benzoate of phenol [wwwchem.uwimona.edu.jm]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Preclinical Pharmacological Investigation of 3-(2-(Benzoyloxy)phenyl)propanoic acid

Executive Summary

This document provides a comprehensive technical framework for the pharmacological investigation of 3-(2-(Benzoyloxy)phenyl)propanoic acid, a novel chemical entity with significant therapeutic potential. Structurally, this molecule belongs to the arylpropionic acid class, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. However, the presence of a benzoyloxy ester linkage at the ortho position of the phenyl ring strongly suggests a prodrug design. The central hypothesis of this guide is that 3-(2-(Benzoyloxy)phenyl)propanoic acid functions as a prodrug of 3-(2-hydroxyphenyl)propanoic acid, a putative cyclooxygenase (COX) inhibitor. This strategic chemical modification is likely intended to mitigate the direct gastrointestinal toxicity commonly associated with traditional NSAIDs by masking the free carboxylic acid moiety responsible for topical irritation of the gastric mucosa.

This guide is structured for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, investigative narrative that begins with the chemo-pharmacological rationale, delves into the proposed mechanism of action, and culminates in a detailed roadmap for preclinical evaluation. We provide field-proven, step-by-step experimental protocols for in vitro and in vivo characterization, complete with mandatory data visualization and interpretation frameworks. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility. By following this guide, research teams can systematically elucidate the pharmacokinetic, pharmacodynamic, and safety profile of this promising compound.

Part 1: Chemo-Pharmacological Rationale and Prodrug Hypothesis

Structural Analysis and Classification

3-(2-(Benzoyloxy)phenyl)propanoic acid is a compound of significant interest due to its hybrid structure. The core scaffold, a phenylpropanoic acid, is characteristic of the "profen" class of NSAIDs, which includes widely used drugs like ibuprofen and ketoprofen.[1] This structural feature immediately suggests a potential anti-inflammatory, analgesic, and antipyretic profile.

The defining feature, however, is the benzoyloxy group forming an ester bond with a hydroxyl group on the phenyl ring. This modification of a putative parent compound, 3-(2-hydroxyphenyl)propanoic acid, is a classic prodrug strategy.

The Prodrug Hypothesis: A Strategy for Enhanced Gastrointestinal Safety

The most prevalent and dose-limiting side effects of chronic NSAID therapy are gastrointestinal (GI) ulceration and bleeding.[2] This toxicity is attributed to a dual mechanism: systemic inhibition of gastroprotective prostaglandins via COX-1 and direct topical irritation of the gastric mucosa by the acidic carboxylic acid group present in most NSAIDs.[2]

Prodrugs of NSAIDs are designed to transiently mask the free carboxylic acid, rendering the molecule less acidic and less irritating as it passes through the stomach.[3] Once absorbed into systemic circulation, the promoiety is designed to be cleaved by endogenous enzymes, typically plasma esterases, releasing the active parent drug. This approach aims to separate the site of drug absorption from the site of potential GI toxicity. The structure of 3-(2-(Benzoyloxy)phenyl)propanoic acid is fully consistent with this well-established therapeutic strategy.[4][5]

Proposed Bioactivation Pathway

We hypothesize that following oral administration and absorption, 3-(2-(Benzoyloxy)phenyl)propanoic acid is rapidly hydrolyzed by esterases present in the blood, liver, and other tissues. This enzymatic cleavage is predicted to yield two metabolites: the active pharmacophore, 3-(2-hydroxyphenyl)propanoic acid, and benzoic acid, a generally recognized as safe (GRAS) substance that is readily metabolized and excreted.

Caption: Proposed metabolic bioactivation pathway.

Part 2: Proposed Pharmacological Target and Mechanism of Action

Primary Target: Cyclooxygenase (COX) Enzymes

The anti-inflammatory and analgesic effects of NSAIDs are mediated by the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes exist in at least two major isoforms:

-

COX-1: A constitutively expressed isoform responsible for producing prostaglandins that regulate physiological processes, including gastric cytoprotection and platelet aggregation.

-

COX-2: An inducible isoform that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.

We propose that the active metabolite, 3-(2-hydroxyphenyl)propanoic acid, will inhibit the activity of both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid into prostaglandins. The ratio of COX-1 to COX-2 inhibition will determine the compound's efficacy and side-effect profile.

The Arachidonic Acid Cascade and Site of Action

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various other pro-inflammatory prostaglandins (like PGE2) and thromboxane. By inhibiting COX, the active metabolite is expected to reduce the levels of these inflammatory mediators, leading to the amelioration of pain and inflammation.

Caption: The arachidonic acid signaling pathway and the proposed site of NSAID action.

Part 3: A Framework for Preclinical Pharmacological Investigation

This section details the essential experimental protocols required to systematically evaluate the pharmacology of 3-(2-(Benzoyloxy)phenyl)propanoic acid.

In Vitro Characterization

Objective: To confirm that the compound is stable in acidic conditions (stomach) and is efficiently hydrolyzed to its active form in a neutral pH environment containing esterases (plasma).

Methodology:

-

Preparation of Test Solutions: Prepare stock solutions of 3-(2-(Benzoyloxy)phenyl)propanoic acid in a suitable solvent (e.g., DMSO).

-

Incubation Buffers:

-

Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Human Plasma: Pooled, heparinized.

-

-

Incubation Procedure:

-

Spike the compound into each buffer/plasma at a final concentration of 10 µM.

-

Incubate samples in a shaking water bath at 37°C.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Immediately quench the reaction in the plasma samples by adding an excess of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

-

-

LC-MS/MS Analysis: Analyze the supernatant for the concentrations of both the prodrug and the expected active metabolite, 3-(2-hydroxyphenyl)propanoic acid.

-

Data Analysis: Plot the concentration of the prodrug and metabolite over time. Calculate the half-life (t½) of the prodrug in each matrix.

Expected Outcome: The prodrug should exhibit high stability in SGF (long t½) and rapid hydrolysis in human plasma (short t½), confirming its prodrug characteristics.

Caption: Workflow for in vitro prodrug conversion analysis.

Objective: To determine the inhibitory potency (IC50) and selectivity of the active metabolite against COX-1 and COX-2.

Methodology:

-

Reagents: Use commercially available human recombinant COX-1 and COX-2 enzyme kits. The active metabolite, 3-(2-hydroxyphenyl)propanoic acid, must be synthesized or sourced for this assay.

-

Test Compound Preparation: Prepare a series of dilutions of the active metabolite and a non-selective control (e.g., Ketoprofen) and a COX-2 selective control (e.g., Celecoxib).

-

Assay Procedure (Colorimetric):

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound dilutions.

-

Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a defined time (e.g., 2 minutes) at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a colorimetric detection method (e.g., measuring peroxidase activity).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration.

-

Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value (the concentration that causes 50% inhibition).

-

Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

-

Caption: Workflow for COX enzyme inhibition assay.

In Vivo Pharmacodynamic (Efficacy) Models

Objective: To evaluate the in vivo anti-inflammatory activity of the prodrug.

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (180-220g).

-

Acclimatization: Acclimatize animals for at least 5 days before the experiment. Fast overnight before dosing.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% CMC in water)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

Test Compound (3-4 dose levels, e.g., 10, 30, 100 mg/kg)

-

-

Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) by gavage.

-

Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours).

-

Data Analysis:

-

Calculate the paw volume increase (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point.

-

Determine the ED50 (effective dose causing 50% inhibition).

-

Reference: This model is a standard and widely accepted method for evaluating acute inflammation.[6][7][8][9]

In Vivo Safety Evaluation

Objective: To assess the gastrointestinal toxicity of the prodrug compared to a standard NSAID.

Methodology:

-

Animals and Grouping: Use fasted male Wistar rats, grouped as in the efficacy model. A high dose of the test compound and an equimolar dose of a known ulcerogen (e.g., Indomethacin) should be used.

-

Dosing: Administer a single high oral dose of the compounds.

-

Observation: Return the animals to their cages with access to water but not food.

-

Necropsy: Euthanize the animals 4-6 hours after dosing.

-

Stomach Examination: Carefully remove the stomach, open it along the greater curvature, and rinse with saline.

-

Ulcer Scoring: Examine the gastric mucosa for lesions (hemorrhagic streaks, ulcers) under a dissecting microscope. Score the lesions based on their number and severity (e.g., a 0-5 scale). Calculate a mean Ulcer Index (UI) for each group.

-

Data Analysis: Compare the Ulcer Index of the prodrug-treated group with the vehicle and positive control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Expected Outcome: A successful prodrug will show a significantly lower Ulcer Index compared to the standard NSAID at an equieffective anti-inflammatory dose.

Part 4: Data Presentation and Predictive Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Pharmacology Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Plasma Hydrolysis t½ (min) |

|---|---|---|---|---|

| Active Metabolite | 1.5 | 0.8 | 1.88 | N/A |

| Prodrug | >100 | >100 | N/A | 8.5 |

| Ketoprofen (Control) | 0.5 | 0.9 | 0.56 | N/A |

Table 2: Hypothetical In Vivo Efficacy and Safety Data

| Treatment (p.o.) | Dose (mg/kg) | Paw Edema Inhibition (%) @ 3hr | Ulcer Index (Mean ± SEM) |

|---|---|---|---|

| Vehicle | - | 0 | 0.2 ± 0.1 |

| Prodrug | 50 | 55 | 1.1 ± 0.4* |

| Indomethacin (Control) | 10 | 60 | 4.5 ± 0.8 |

*p < 0.05 compared to Indomethacin control

Conclusion

The structural attributes of 3-(2-(Benzoyloxy)phenyl)propanoic acid strongly support its investigation as a potentially safer NSAID prodrug. The preclinical development plan outlined in this guide provides a rigorous and systematic pathway to validate this hypothesis. By executing these established in vitro and in vivo protocols, researchers can thoroughly characterize the compound's bioactivation, mechanism of action, efficacy, and, most critically, its gastrointestinal safety profile. Positive outcomes from this investigative framework would provide a strong rationale for advancing this molecule into further preclinical toxicology studies and, ultimately, toward clinical development as a next-generation anti-inflammatory agent.

References

-

Ahmed, M. A., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. Available at: [Link]

-

Ali, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Ankersen, M., & Senning, A. (1989). Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones. Acta Chemica Scandinavica. Available at: [Link]

-

Domènech, J., et al. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

-

Moriarty, L. M., et al. (2008). Discovery of a "true" aspirin prodrug. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Benzoylpropionic acid. PubChem Compound Database. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-(3-(Benzoyloxy)phenyl)propanoic Acid. Pharmaffiliates Product Page. Available at: [Link]

-

Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Widya Mandala Surabaya Catholic University Repository. Available at: [Link]

-

Walden, L. (2024). Understanding Aspirin - A Pharmacokinetic Perspective. Latrina Walden Exam Solutions. Available at: [Link]

-

Wankhede, S., et al. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Willetts, S., & Foley, D. W. (n.d.). Aspirin Prodrug Review. ORCA - Online Research @ Cardiff. Available at: [Link]

-

Zakariya, A. M. (2021). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Mustansiriyah University. Available at: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a "true" aspirin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Aspirin. Acetylsalicylic acid and aspirinlike drugs. A review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. ijpsr.com [ijpsr.com]

- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of the Benzoyloxy Group in Propanoic Acid Derivatives: A Guide for Synthesis and Drug Development

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The benzoyloxy group, an ester functional group derived from benzoic acid, is a substituent of profound importance in the chemistry of propanoic acid derivatives. Its influence extends from modulating fundamental physicochemical properties, such as acidity, to exerting precise control over stereochemical outcomes in complex organic syntheses. In the realm of medicinal chemistry, it serves as a key structural motif in pharmacologically active molecules and as a versatile tool in prodrug design. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the benzoyloxy group's core functions, grounded in mechanistic principles and supported by field-proven experimental insights. We will explore its role as a protecting group, a leaving group, and a stereochemical director, and discuss its impact on the biological activity of propanoic acid-based therapeutic agents.

Core Physicochemical Influence

The introduction of a benzoyloxy group onto a propanoic acid scaffold fundamentally alters the molecule's electronic and steric landscape. Understanding these changes is critical to predicting reactivity and biological interactions.

Electronic Effects: Modulating Acidity

The benzoyloxy group functions as an electron-withdrawing group (EWG) through the inductive effect of its ester functionality. When attached to the propanoic acid backbone, it significantly influences the acidity of the carboxylic acid proton. The EWG pulls electron density away from the carboxylate group, stabilizing the resulting conjugate base (carboxylate anion) after deprotonation.[1][2][3] This stabilization facilitates the release of the proton, thereby increasing the acidity (i.e., lowering the pKa) of the parent acid.[1][3] This principle is crucial for applications where tuning the ionization state of the molecule is necessary, such as in drug formulation and receptor binding studies.

| Compound | Structure | Expected pKa | Rationale |

| Propanoic Acid | CH₃CH₂COOH | ~4.87 | Baseline acidity of a short-chain carboxylic acid. |

| 2-Benzoyloxypropanoic Acid | C₆H₅COO-CH(CH₃)COOH | < 4.87 | The electron-withdrawing benzoyloxy group at the α-position stabilizes the carboxylate anion, increasing acidity.[1][2] |

Table 1: Illustrative effect of α-benzoyloxy substitution on the acidity of propanoic acid. The pKa value for the substituted acid is predicted based on established principles of electronic effects.

Steric Hindrance

The bulky nature of the phenyl ring within the benzoyloxy group can impose significant steric constraints. This can be strategically employed to direct reagents to less hindered sites on the molecule or to influence the conformational preferences of the propanoic acid chain, which can have downstream effects on its biological activity and interaction with enzyme active sites.

A Versatile Tool in Organic Synthesis

Beyond its intrinsic properties, the benzoyloxy group is a functional handle that chemists can strategically introduce and remove, or use to direct the formation of new chemical bonds with high precision.

The Benzoyloxy Moiety as a Protecting Group

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group, such as an alcohol, to prevent it from participating in unwanted side reactions.[4] The benzoyl group is frequently used for the protection of alcohols, forming a stable benzoate ester (a benzoyloxy group).[5][6] This strategy is particularly valuable when harsh conditions are required for transformations elsewhere in the molecule.

Key Characteristics:

-

Stability: Benzoyloxy groups are robust and stable under a wide range of reaction conditions, including acidic conditions and many oxidative or reductive environments.[7]

-

Introduction: Typically introduced by reacting an alcohol with benzoyl chloride or benzoic anhydride, often in the presence of a base like pyridine.[5]

-

Removal (Deprotection): The benzoyloxy group is readily cleaved by hydrolysis under basic conditions (saponification) to regenerate the alcohol.[5][8][9]

Neighboring-Group Participation and Stereochemical Control

One of the most powerful applications of the benzoyloxy group is in directing the stereochemical outcome of reactions at an adjacent carbon center. When positioned at C-2 of a reacting system (e.g., an acetal), an acyloxy group can act as an internal nucleophile, a phenomenon known as neighboring-group participation.[10]

Upon activation of a leaving group at C-1, the C-2 benzoyloxy group can attack the resulting carbocationic center. This forms a stabilized, cyclic dioxolenium ion intermediate. A subsequent external nucleophile can then only attack from the opposite face (anti-attack), leading to the highly stereoselective formation of the 1,2-trans product.[10] The electron-donating ability of the benzoyloxy group can be tuned by adding substituents to the phenyl ring; for instance, a nitrobenzoyloxy group can enhance stereoselectivity in certain substitution reactions.[10]

Significance in Medicinal Chemistry and Drug Action

Arylpropionic acid derivatives are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and ketoprofen.[11][12] The benzoyl moiety, as seen in ketoprofen (2-(3-benzoylphenyl)propanoic acid), is integral to its pharmacological profile.[13][]

Core Pharmacophore Component

In many NSAIDs of the propionic acid class, a substituted aryl ring is essential for activity.[12] The benzoyl group in ketoprofen contributes to the overall lipophilicity and three-dimensional structure of the molecule, which governs its ability to bind to the active site of cyclooxygenase (COX) enzymes.[13][15] By inhibiting COX-1 and COX-2, ketoprofen reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[15][16] Derivatives of these structures are actively explored to create dual-mechanism drugs, for example, by targeting both COX enzymes and matrix metalloproteinases.[17][18]

Application in Prodrug Design

The benzoyloxy group is an ideal linker for creating ester prodrugs. A biologically active propanoic acid derivative containing a hydroxyl group can be masked as a benzoate ester. This modification can:

-

Improve Oral Bioavailability: By increasing lipophilicity, facilitating passage through the gut wall.

-

Enhance Stability: Protecting the active drug from degradation in the stomach.

-

Reduce Gastric Irritation: Masking a free carboxylic acid group, a common cause of NSAID-induced gastric side effects.[19]

Once absorbed into the bloodstream, the ester bond is cleaved by ubiquitous esterase enzymes, releasing the active parent drug at the desired site of action. This hydrolysis process is essentially a deprotection reaction that occurs in vivo.[8][9]

Experimental Protocols

The following protocols provide standardized, field-validated methods for the synthesis and cleavage of benzoyloxy groups in propanoic acid derivatives.

Protocol: Microwave-Assisted Synthesis of a Benzoyloxy Derivative

This protocol describes the esterification of a hydroxyl-containing propanoic acid derivative with a benzoyl chloride, adapted from modern synthetic methodologies for efficiency.[20]

Objective: To introduce a benzoyloxy group onto a substrate containing a hydroxyl group.

Reagents & Equipment:

-

Substrate (e.g., 2-hydroxypropanoic acid derivative)

-

3-(Chloromethyl)benzoyl chloride (or other desired benzoyl chloride)

-

Pyridine (catalyst)

-

Acetone (solvent)

-

Microwave synthesis reactor

-

Stir bar

-

Standard glassware for workup and purification

Procedure:

-

Preparation: In a microwave-safe reaction vessel, dissolve the hydroxyl-containing substrate (1.0 eq) in acetone.

-

Addition of Reagents: Add pyridine (1.1 eq) to the solution, followed by the dropwise addition of the benzoyl chloride derivative (1.05 eq).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of ~600 W for 5 minutes, with constant stirring.[20] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(benzoyloxy)propanoic acid derivative. Confirm the structure using NMR and mass spectrometry.

Protocol: Base-Mediated Hydrolysis (Saponification) of a Benzoyloxy Group

This protocol details the cleavage of a benzoate ester to regenerate the corresponding alcohol and carboxylate salt.[9]

Objective: To deprotect a benzoyloxy group.

Reagents & Equipment:

-

Benzoyloxy-substituted propanoic acid derivative

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Solvent system (e.g., Tetrahydrofuran (THF)/Water mixture)

-

Hydrochloric acid (HCl) for neutralization

-

Round-bottom flask with condenser

-

Stir plate and stir bar

Procedure:

-

Dissolution: Dissolve the benzoyloxy-containing substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Addition of Base: Add an excess of NaOH (e.g., 2-3 eq) to the solution.

-

Heating: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding dilute HCl dropwise until the pH is acidic (pH ~2-3). This step protonates the carboxylate salt to form the carboxylic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by crystallization or column chromatography to yield the deprotected alcohol.

Conclusion

The benzoyloxy group is far more than a passive substituent; it is a dynamic and powerful modulator of chemical and biological properties in propanoic acid derivatives. Its ability to alter acidity, serve as a robust protecting group, and precisely control stereochemistry makes it an indispensable tool in modern organic synthesis. For drug development professionals, understanding its role as a key pharmacophore element and its utility in prodrug strategies is essential for designing next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of novel propanoic acid derivatives will undoubtedly rely on the strategic manipulation of the versatile benzoyloxy group.

References

- Vertex AI Search. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.

- Yan, M., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.

- Rychnovsky, S. D., et al. (n.d.). Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. National Institutes of Health.

- Quora. (2021). What is the effect of an electron withdrawing group on the acidity of carboxylic acid?.

- Wikipedia. (n.d.). Leaving group.

- Wikipedia. (n.d.). Protecting group.

- Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate.

- ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.

- Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed.

- Zhou, P., et al. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate.

- Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.

- PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.

- ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Baskaran, S., et al. (2009). Regioselective oxidative cleavage of benzylidene acetal: New synthesis of α- and β-benzoyloxy carboxylic acids. ResearchGate.

- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.

- PubMed. (n.d.). Studies on the Effects of Anti-Inflammatory Action of Benzoyl-Hydrotropic Acid (Ketoprofen) and Other Drugs, With Special Reference to Prostaglandin Synthesis.

- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Dr. Oracle. (2025). Is Ketoprofen (Non-Steroidal Anti-Inflammatory Drug, NSAID) an NSAID?.

- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

- Singh, P., et al. (n.d.). Serendipitous discovery of a regioselective synthesis of novel benzoyloxy substituted phenyl/benzyl-sulfanyl/selenylbisesters, 3-benzoyloxy-3-(phenylsulfanyl)-β-lactams and their antimicrobial evaluation. Taylor & Francis Online.

- Reddit. (2025). Acidity of carboxylic acids and electron donating group.

- TCI Chemicals. (n.d.). Protecting Agents.

- Leah4sci. (2013). Leaving Groups in Substitution and Elimination Reactions.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Taylor & Francis. (n.d.). Ketoprofen – Knowledge and References.

- Houben-Weyl Methods of Organic Chemistry. (n.d.). 2.2 Carboxy Group.

- YouTube. (2019). mechanism of ester hydrolysis.

- PubMed Central. (2021). The Anti-Inflammation and Anti-Nociception Effect of Ketoprofen in Rats Could Be Strengthened Through Co-Delivery of a H2S Donor, S-Propargyl-Cysteine.

- ECHEMI. (n.d.). What is the effect of an electron donating group on the acidity of carboxylic acid?.

- Quick Company. (n.d.). Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their.

- BOC Sciences. (n.d.). CAS 22071-15-4 Ketoprofen.

- Organic & Biomolecular Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions.

- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.

- Pearson. (n.d.). Carboxylic Acids and the Acidity of the O-H Bond.

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orientjchem.org [orientjchem.org]

- 13. droracle.ai [droracle.ai]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Studies on the effects of anti-inflammatory action of benzoyl-hydrotropic acid (ketoprofen) and other drugs, with special reference to prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Anti-Inflammation and Anti-Nociception Effect of Ketoprofen in Rats Could Be Strengthened Through Co-Delivery of a H2S Donor, S-Propargyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Therapeutic Avenue: A Technical Guide to the Discovery of Novel GPR34 Antagonists from Propanoic Acid Scaffolds

Introduction: GPR34 as a Therapeutic Target

G protein-coupled receptors (GPCRs) represent one of the most successful target classes for modern medicine, owing to their critical role in transducing extracellular signals into cellular responses.[1] Among the vast GPCR superfamily, GPR34 has emerged as a compelling, yet underexplored, therapeutic target.[2][3] GPR34 is a Class A rhodopsin-like GPCR whose endogenous ligand has been identified as lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[4][5] The receptor is notably expressed in immune cells, particularly microglia, and has been implicated in a range of pathologies including neuropathic pain, neuroinflammation, and various cancers.[1][2]

Activation of GPR34 by LysoPS initiates a cascade of intracellular signaling events, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling axis can also branch into other pathways, such as the PI3K/AKT and ERK1/2 pathways, which are critical for cell proliferation and survival.[6][7] The demonstrated role of GPR34 in promoting pro-inflammatory responses in microglia makes it an attractive target for intervention in diseases with a neuroinflammatory component.[1][8] Consequently, the discovery of potent and selective GPR34 antagonists presents a promising strategy for developing novel therapeutics.[2][3]

This technical guide provides an in-depth, experience-driven walkthrough of a successful drug discovery campaign aimed at identifying novel GPR34 antagonists derived from a propanoic acid chemical scaffold. We will dissect the strategic rationale behind the experimental workflow, provide detailed protocols for key assays, and illustrate how a multi-assay, self-validating approach ensures the scientific integrity and robustness of the findings.

The Discovery Cascade: A Strategy for Identifying Potent and Selective Antagonists

The journey from a vast chemical library to a validated lead compound requires a meticulously planned screening cascade. This cascade is designed to efficiently identify true hits while systematically eliminating false positives and compounds with undesirable properties. Our approach is built on a foundation of orthogonal, cell-based functional assays that probe different aspects of GPR34 signaling.